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Compound of Interest

Compound Name:
3-Chloro-3-methyl-

azetidine;hydrochloride

Cat. No.: B8221700 Get Quote

Executive Summary & Compound Profile
3-Chloro-3-methyl-azetidine hydrochloride is a 3,3-disubstituted azetidine derivative.[1] The

introduction of the chloro and methyl groups at the C3 position creates a quaternary center,

eliminating the acidic C3 proton found in simple azetidines and preventing metabolic oxidation

at this site.[1] This scaffold is critical for modulating lipophilicity (LogP) and altering the vector of

substituents in fragment-based drug discovery (FBDD).[1]
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Property Detail

IUPAC Name 3-Chloro-3-methylazetidine hydrochloride

CAS Number 24083-69-0

Formula
(

)

Molecular Weight 142.03 g/mol

Structure

Four-membered ring with quaternary C3

substituted by -Cl and -

.[1][2][3][4]

Appearance White to off-white crystalline solid (Hygroscopic)

Solubility

Highly soluble in water, methanol, DMSO;

insoluble in non-polar organics (hexane, ether).

[1]

Synthesis & Preparation Logic
The synthesis of 3-Chloro-3-methyl-azetidine typically proceeds via the chlorination of the

corresponding 3-hydroxy precursor. Understanding this route is essential for interpreting

impurity profiles (e.g., residual

or unreacted alcohol).[1]

Reaction Pathway (DOT Diagram)
The following diagram illustrates the standard conversion from 3-hydroxy-3-methylazetidine to

the target chloride using thionyl chloride (

), followed by salt formation.
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TARGET:
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Byproducts:
SO2 (gas) + HCl

Elimination
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Figure 1: Synthetic pathway for the chlorination of the azetidine core.

Spectroscopic Characterization
Due to the proprietary nature of specific batch data, the following spectroscopic profile is

derived from high-confidence structural analogs (e.g., 3-chloroazetidine, 3-methylazetidine)

and standard NMR principles for quaternary azetidinium salts.

A. Nuclear Magnetic Resonance ( H NMR)
The spectrum is characterized by its simplicity due to the molecular symmetry (plane of

symmetry passing through N-C3).[1]

Solvent:

or

(Note: In

, the NH protons exchange and disappear).[1]
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Signal

Chemical
Shift (

ppm)

Multiplicity Integration Assignment
Structural
Insight

1 4.20 – 4.50
Singlet (s) or

AB System
4H H-2, H-4

The ring

methylene

protons.[1]

Deshielded

by the

adjacent

and the

-chloro effect.

[1] In achiral

environments

, these

appear as a

singlet.

2 1.70 – 1.85 Singlet (s) 3H -CH3

Methyl group

at C3.[1]

Significantly

downfield

compared to

an alkane

methyl (~0.

[1]9) due to

the geminal

Chlorine.

3 9.0 – 10.0 Broad Singlet 2H -NH2+

Ammonium

protons

(Visible only

in

or

).[1]
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Critical Interpretation Note:

Absence of H-3: Unlike 3-chloroazetidine, there is no multiplet at

4.8-5.0 ppm, confirming the quaternary substitution.[1]

Symmetry: If the H-2/H-4 protons appear as a complex multiplet rather than a singlet/tight AB

system, it may indicate restricted conformation or the presence of a chiral counter-

ion/impurity.[1]

B. Carbon-13 NMR ( C NMR)
The

C spectrum should display three distinct signals.[1][4][5]

Signal (

ppm)
Carbon Type Assignment

65.0 – 70.0
C-2, C-4 (Ring carbons

adjacent to N)

58.0 – 62.0 Quaternary (C)

C-3 (Attached to Cl and Me).

[1] High shift due to Cl

electronegativity.[1]

26.0 – 29.0
Methyl group attached to C3.

[1]

C. Mass Spectrometry (MS)[6]
Ionization: ESI (Positive Mode)[1]

Molecular Ion (

): m/z 106.04 (Calculated for

).

Isotope Pattern: Distinct chlorine isotope pattern.[1]
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m/z 106 (100%):

isotope.[1]

m/z 108 (~32%):

isotope.

Fragmentation:

Loss of HCl (m/z 106

70): Formation of the 3-methyl-azetine or ring-opened allyl cation.

D. Infrared Spectroscopy (FT-IR)
2400 – 3000 cm⁻¹: Broad, strong absorption characteristic of amine salts (

stretch of

).[1]

~700 – 800 cm⁻¹: C-Cl stretching vibration (often strong and sharp).[1]

Analytical Workflow & Quality Control
To ensure the integrity of this building block in drug development, follow this validation

workflow.
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Figure 2: Quality control decision tree for azetidine salts.

Handling and Safety
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture.[1] Weighing should

be performed quickly or in a glovebox. Store in a desiccator at -20°C.

Stability: The 3-chloro group on a strained ring is relatively reactive.[1] Avoid prolonged

exposure to strong nucleophiles (e.g., hydroxide, thiols) unless the displacement is the

intended reaction.

Free-Basing: To generate the free base, treat the salt with saturated
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or

and extract into DCM.[1] Do not use strong bases (NaOH) or heat, as this may trigger ring
opening or polymerization.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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